Cas no 16820-25-0 ((S)-2-AMINO-2-METHYL-4-PENTENOIC ACID)

16820-25-0 structure
Product name:(S)-2-AMINO-2-METHYL-4-PENTENOIC ACID
(S)-2-AMINO-2-METHYL-4-PENTENOIC ACID Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-AMINO-2-METHYL-4-PENTENOIC ACID
- 3-Butenoic acid,2-amino-2-methyl-, (2S)-
- Α-ALLYL-L-ALA
- (+)-(2S)-N-Acetyl-2-cyclohexylglycin
- (+)-(S)-2-methyl-2-vinylglycine
- (+)-2-Amino-2-methyl-but-3-ensaeure
- (S)-2-acetamido-2-cyclohexylacetic acid
- (S)-2-amino-2-methyl-3-butenoic acid
- (S)-ACETYLAMINO-CYCLOHEXYL-ACETIC ACID
- (S)-N-acetylcyclohexylglycine
- acetyl-cyclohexylglycine
- AG-H-16008
- CTK5E6103
- Cyclohexaneacetic acid,a-(acetylamino)-, (aS)-
- Cyclohexaneaceticacid, a-(acetylamino)-, (S)-
- SureCN6885724
- (2S)-(9CI)
- -Allyl-L-Ala
- A-ALLYL-L-ALA
- ALPHA-ALLYL-L-ALA
- (S)-ALPHA-METHYL-ALLYLGLYCINE
- (2S)-2-Amino-2-methyl-3-butenoic acid
- 3-Butenoicacid,2-amino-2-methyl-,(2S)-(9CI)
- AC-1020
- 96886-55-4
- (S)-(-)- alpha -Allylalanine
- (S)-(-)-ALPHA-ALLYLALANINE
- (S)-2-Amino-2-methylpent-4-enoic acid
- (2S)-2-amino-2-methylpent-4-enoic acid
- (S)-2-AMINO-2-METHYL-4-PENTENOICACID HPLC >97%
- 16820-25-0
- MFCD00145248
- AS-47110
- (S)-alpha-Allylalanine (98%, 98%ee)
- (S)-(-)-2-AMINO-2-METHYL-4-PENTENOIC ACID
- F12113
- LT0125
- AKOS006342338
- ALPHA-METHYL-L-ALLYLGLYCINE
- CS-0089888
- SCHEMBL503383
- A inverted exclamation mark-Allyl-L-Ala
- (s)-alpha-allylalanine
- A-ALLYL-D-ALA
- (S)-2-Amino-2-methylpent-4-enoicacid
- A851584
- AB03939
- (S)-2-amino-2-methyl-4-pentenoicacid
- (S)-(-)-alpha-Allylalanine, >=98.0% (HPLC)
- DTXSID20369222
-
- Inchi: InChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)
- InChI Key: QMBTZYHBJFPEJB-UHFFFAOYSA-N
- SMILES: NC(C)(CC=C)C(O)=O
Computed Properties
- Exact Mass: 115.06337
- Monoisotopic Mass: 129.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.1
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- PSA: 63.32
(S)-2-AMINO-2-METHYL-4-PENTENOIC ACID Related Literature
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Ni Lin,Xianghui Li Anal. Methods, 2019,11, 5118-5125
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
16820-25-0 ((S)-2-AMINO-2-METHYL-4-PENTENOIC ACID) Related Products
- 64298-91-5(4-Pentenoic acid,2-amino-2-methyl-)
- 1152882-32-0(1-(3-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid)
- 2228299-32-7(tert-butyl 4-3-(chlorosulfonyl)propylpiperazine-1-carboxylate)
- 65492-45-7(1-Bromo-2-methoxy-3,5-dimethylbenzene)
- 938443-21-1(4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine)
- 1251711-84-8((2E)-3-(2-chlorophenyl)-N-{1-(hydroxymethyl)cyclopropylmethyl}prop-2-enamide)
- 1207016-49-6(N-[(2-chlorophenyl)methyl]-5-methyl-4-[methyl(phenyl)sulfamoyl]furan-2-carboxamide)
- 1807289-00-4(2-Cyano-4-ethyl-5-(trifluoromethoxy)benzenesulfonyl chloride)
- 75917-90-7(Dodeca-2E,4E,8Z,10E-tetraenoic Acid Isobutylamide)
- 892758-06-4(6-bromo-3-3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl-2H-chromen-2-one)
Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent

河南东延药业有限公司
Gold Member
CN Supplier
Bulk

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
http://www.chemnorm.com

Taizhou Jiayin Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk
